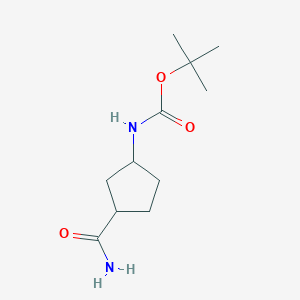

![molecular formula C20H15ClFN5O2S B2709321 N1-(3-chlorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 894032-97-4](/img/structure/B2709321.png)

N1-(3-chlorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a complex organic molecule that contains several functional groups and rings, including a thiazole ring and a triazole ring. These types of compounds are often found in pharmaceuticals and could have various biological activities .

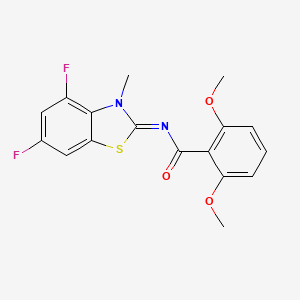

Molecular Structure Analysis

The compound contains a thiazole ring and a triazole ring, both of which are heterocyclic compounds (compounds that contain atoms of at least two different elements as members of its rings). It also contains chlorophenyl and fluorophenyl groups .Aplicaciones Científicas De Investigación

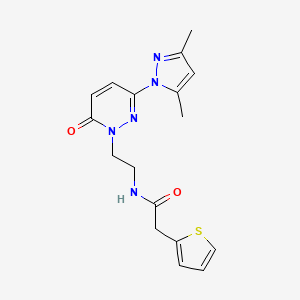

IDO1 Inhibitors: Compounds based on the 4-amino-1,2,3-triazole core have been investigated as potent inhibitors of indoleamine 2,3-dioxygenase (IDO1), which plays a crucial role in immune regulation and cancer progression .

Antiviral Activity: Some [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been tested for antiviral activity against Herpes simplex virus . Further research could explore their potential as antiviral agents.

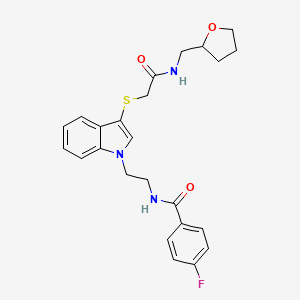

Green Chemistry and Sustainable Synthesis

Green chemistry has gained prominence in recent years, emphasizing environmentally friendly methods. Researchers aim to minimize waste, energy consumption, and toxic solvents. Here’s how this compound fits into green chemistry:

Ultrasound-Assisted Synthesis: Ultrasound chemistry is a nonconventional “green” method. Researchers have explored the synthesis of 1,2,3 and 1,2,4-triazoles using ultrasound conditions . This approach reduces the need for hazardous solvents and enhances reaction efficiency.

Mechanochemistry: Mechanochemical methods involve using mechanical forces (e.g., grinding or milling) to drive chemical reactions. The formal cycloreversion of 1,2,3-triazole compounds under mechanical forces has been investigated . Such approaches align with green chemistry principles.

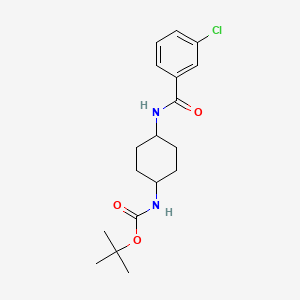

Structural Diversity and Scaffold Synthesis

The compound’s unique structure offers opportunities for scaffold synthesis and structural diversity:

- Regioselective N1-Substituted 3-Amino-1,2,4-Triazoles : Researchers have rapidly synthesized regioselective N1-substituted 3-amino-1,2,4-triazoles . These scaffolds can serve as building blocks for further drug development.

Gonnet, L., Baron, M., & Baltas, M. (2021). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules, 26(18), 5667. Read more Schmidtke, M., Schnittler, U., Jahn, B., Dahse, H. M., Stelzner, A., & Görlach, M. (2001). Antiviral activity of [1,2,4]triazolo[4,3-a]quinoxaline derivatives against herpes simplex virus type 1Archives of Virology, 146(12), 2311–2320. Kumar, A., & Sharma, S. (2021). Strategies for synthesis of 1,2,4-triazole-containing scaffolds using 3-amino-1,2,4-triazole. Medicinal Chemistry Research, 30(9), 1695–1707. Read more

Propiedades

IUPAC Name |

N'-(3-chlorophenyl)-N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClFN5O2S/c21-13-2-1-3-15(10-13)24-19(29)18(28)23-9-8-16-11-30-20-25-17(26-27(16)20)12-4-6-14(22)7-5-12/h1-7,10-11H,8-9H2,(H,23,28)(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZNTURONUDXEBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClFN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(3-chlorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 6-(2,4-dimethoxyphenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2709239.png)

![6-(3,5-dimethylpiperidin-1-yl)-1-methyl-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2709243.png)

![N-(1-cyanocyclohexyl)-2-{[(4-methylmorpholin-2-yl)methyl]amino}propanamide](/img/structure/B2709249.png)

![N-[2-(Cyclohexen-1-yl)ethyl]-N'-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2709252.png)

![4-(4-(methylthio)phenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2709256.png)

![5-Chloro-6-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2709257.png)

![N-[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2709260.png)